
(3-cyclopropyl-1H-pyrazol-5-yl)methanol
Overview
Description
“(3-cyclopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4,6,11H,2-3,5H2,1H3 . The molecular weight is 152.19 g/mol .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 1H-pyrazol-5-yl derivatives, including compounds structurally similar to (3-cyclopropyl-1H-pyrazol-5-yl)methanol, involves regioselective 1,3-dipolar cycloaddition reactions. These processes are significant for producing various pyrazole derivatives with potential applications in different fields (Alizadeh, Moafi, & Zhu, 2015).
- Electrocatalytic transformations utilizing similar compounds demonstrate the potential for stereoselective formation of complex molecules, highlighting the versatility of pyrazol-5-yl derivatives in synthetic chemistry (Elinson, Dorofeeva, Vereshchagin, Nasybullin, & Egorov, 2015).
Potential Biomedical Applications
- Research has explored the synthesis of pyrazole derivatives for potential applications in pharmaceuticals and agrochemicals, suggesting that similar compounds like this compound could be relevant in these industries (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
- Novel pyrazole derivatives exhibit antimicrobial properties, indicating that structurally similar compounds may have similar potential in antimicrobial applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Environmental and Catalytic Applications
- Pyrazol-1-yl derivatives have been used in the eco-friendly synthesis of methanol from carbon dioxide, suggesting possible environmental applications for similar compounds (Ribeiro, Martins, & Pombeiro, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of “(3-cyclopropyl-1H-pyrazol-5-yl)methanol” is the serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in cellular stress responses, particularly in the endoplasmic reticulum (ER). IRE1 senses unfolded proteins in the ER lumen via its N-terminal domain, leading to enzyme auto-activation. The active endoribonuclease domain then splices XBP1 mRNA, generating a functional transcription factor that regulates the unfolded protein response .
Mode of Action
When “this compound” interacts with IRE1, it modulates the unfolded protein response pathway. By splicing XBP1 mRNA, it activates the transcription factor XBP1, which subsequently induces the expression of ER chaperones and other proteins involved in protein folding and quality control. This adaptive response helps cells cope with ER stress and maintain cellular homeostasis .
Biochemical Pathways
The unfolded protein response pathway, triggered by IRE1 activation, has downstream effects on various cellular processes:
Biochemical Analysis
Biochemical Properties
(3-cyclopropyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, are known to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can form hydrogen bonds with biomolecules, facilitating its interaction with proteins and nucleic acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular processes such as proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIHFGBGDBSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289447 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281984-39-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


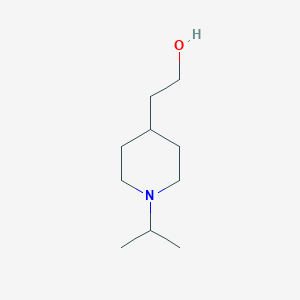
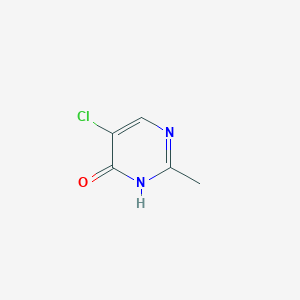
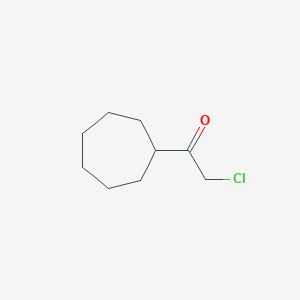

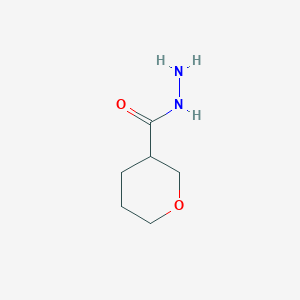

![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
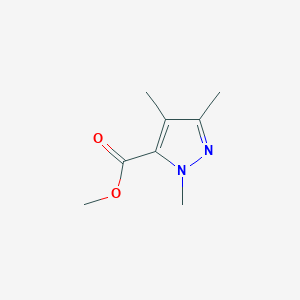
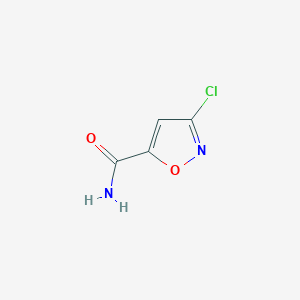
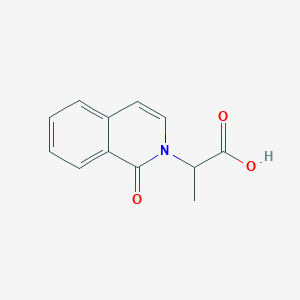

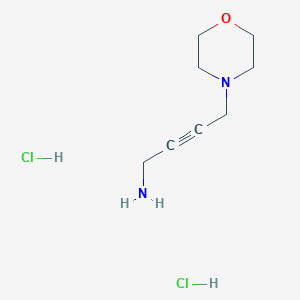

![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
